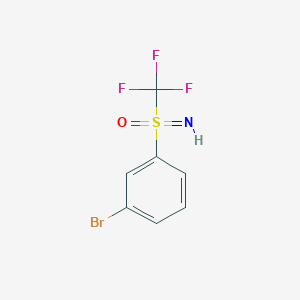

(3-BROMOPHENYL)(IMINO)(TRIFLUOROMETHYL)-LAMBDA6-SULFANONE

Description

Properties

IUPAC Name |

(3-bromophenyl)-imino-oxo-(trifluoromethyl)-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NOS/c8-5-2-1-3-6(4-5)14(12,13)7(9,10)11/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBGDNBUNNASFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)S(=N)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2411289-54-6 | |

| Record name | (3-bromophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-BROMOPHENYL)(IMINO)(TRIFLUOROMETHYL)-LAMBDA6-SULFANONE typically involves the reaction of 3-bromophenyl compounds with trifluoromethylating agents under controlled conditions. One common method involves the use of trifluoromethyl sulfoxide as a reagent, which reacts with 3-bromophenyl compounds in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of (3-BROMOPHENYL)(IMINO)(TRIFLUOROMETHYL)-LAMBDA6-SULFANONE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3-BROMOPHENYL)(IMINO)(TRIFLUOROMETHYL)-LAMBDA6-SULFANONE undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding sulfides.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of compounds containing sulfanone derivatives as anticancer agents. The mechanism of action often involves the inhibition of critical enzymes involved in cell proliferation and survival pathways.

-

Case Study: Inhibition of ATR Kinase

ATR (Ataxia Telangiectasia Mutated) kinase inhibitors have emerged as promising candidates in cancer therapy, particularly for tumors with deficiencies in DNA damage response mechanisms. Research indicates that (3-Bromophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone may exhibit similar properties, enhancing the sensitivity of cancer cells to DNA-damaging agents such as radiation and certain chemotherapeutics . -

Mechanism of Action

The compound may induce synthetic lethality in p53-deficient tumor cells, leading to cell death through mechanisms such as premature chromatin condensation (PCC) and apoptosis .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against a range of bacterial strains. Its mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways necessary for bacterial survival.

- Research Findings

Studies reveal that (3-Bromophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone exhibits potent activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Synthetic Applications

In synthetic organic chemistry, this compound serves as a versatile intermediate for the development of novel pharmaceuticals. Its unique functional groups allow for further derivatization, leading to compounds with enhanced biological activities.

- Synthesis of Derivatives

The ability to modify the trifluoromethyl or bromophenyl groups can lead to derivatives with tailored properties for specific therapeutic targets .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of (3-Bromophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone. Researchers are investigating how variations in the chemical structure influence biological activity.

Mechanism of Action

The mechanism of action of (3-BROMOPHENYL)(IMINO)(TRIFLUOROMETHYL)-LAMBDA6-SULFANONE involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzyl(3-bromophenyl)imino-lambda⁶-sulfanone (CAS 1204678-16-9)

- Molecular Formula: C₁₃H₁₂BrNOS

- Molar Mass : 310.21 g/mol

- Key Differences: The benzyl group (C₆H₅CH₂−) in this compound contrasts with the trifluoromethyl (CF₃−) group in the target compound. The absence of a trifluoromethyl group reduces lipophilicity compared to the target compound, impacting solubility in non-polar solvents.

3-Bromophenyl Trifluoromethanesulfonate (CAS 66107-31-1) and 4-Bromophenyl Trifluoromethanesulfonate (CAS 66107-30-0)

- Molecular Formula : C₇H₄BrF₃O₃S (both isomers)

- Molar Mass : 305.07 g/mol

- Key Differences: These are sulfonate esters (O-SO₂-CF₃), distinct from sulfanones (S=O with hypervalent bonding). The bromine position (meta vs. para) affects steric and electronic profiles. For example, para-substitution may enhance leaving-group ability in nucleophilic substitutions compared to meta . Both are classified as hazardous (危)4-3-III, indicating flammability or reactivity risks, which may extend to structurally related sulfanones .

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Functional Group | CAS RN | Hazard Class |

|---|---|---|---|---|---|---|

| (3-Bromophenyl)(imino)(trifluoromethyl)-lambda⁶-sulfanone | Not explicitly provided | ~320 (estimated) | 3-BrC₆H₄, NH, CF₃ | Lambda⁶-sulfanone | N/A | Inferred risks |

| Benzyl(3-bromophenyl)imino-lambda⁶-sulfanone | C₁₃H₁₂BrNOS | 310.21 | 3-BrC₆H₄, NH, C₆H₅CH₂− | Lambda⁶-sulfanone | 1204678-16-9 | Not provided |

| 3-Bromophenyl Trifluoromethanesulfonate | C₇H₄BrF₃O₃S | 305.07 | 3-BrC₆H₄−, OSO₂CF₃ | Sulfonate ester | 66107-31-1 | 危4-3-III |

| 4-Bromophenyl Trifluoromethanesulfonate | C₇H₄BrF₃O₃S | 305.07 | 4-BrC₆H₄−, OSO₂CF₃ | Sulfonate ester | 66107-30-0 | 危4-3-III |

Research Implications and Limitations

- Electronic Effects : The CF₃ group in the target compound likely increases electrophilicity at the sulfur atom, making it more reactive toward nucleophiles compared to benzyl-substituted analogs .

- Bromine Position : Meta-substitution on the phenyl ring may hinder steric interactions in catalytic applications compared to para-substituted sulfonates .

- Hazard Considerations: The 危4-3-III classification for sulfonates suggests that the target sulfanone may require similar precautions for handling and storage .

Biological Activity

(3-Bromophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The general formula can be represented as follows:

Key Structural Components

- 3-Bromophenyl Group : Contributes to the compound's lipophilicity and potential interactions with biological membranes.

- Imino Group : Plays a role in the reactivity and binding affinity of the compound.

- Trifluoromethyl Group : Enhances the compound's electron-withdrawing properties, affecting its biological interactions.

Antimicrobial Activity

Recent studies have explored the antimicrobial efficacy of related sulfonamide derivatives, including those with trifluoromethyl substitutions. For instance, compounds similar to (3-bromophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone have been evaluated against various bacterial strains.

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound 13 | Mycobacterium tuberculosis | 4–8 |

| Compound 15 | Streptococcus aureus | 8–16 |

| Compound 21 | Escherichia coli | 32–64 |

These results indicate that the trifluoromethyl group significantly enhances the antimicrobial properties, particularly against M. tuberculosis, which is critical given the global burden of tuberculosis .

Cytotoxicity Studies

In addition to antimicrobial activity, cytotoxic effects on human cancer cell lines have been assessed. The following table summarizes findings from studies on related compounds:

| Compound | Cell Line | Concentration (μg/mL) | Viability (%) |

|---|---|---|---|

| Compound 13 | HepG2 (liver carcinoma) | 15 | 60 |

| Compound 15 | HepG2 | 65 | 45 |

| Compound 21 | HepG2 | 14 | 70 |

The results indicate that both compounds exhibit significant cytotoxicity at varying concentrations, with compound 15 showing particularly potent effects .

Case Study: Antitubercular Efficacy

A study explored the efficacy of various sulfonimidamide derivatives against M. tuberculosis. The findings revealed that compounds with trifluoromethyl groups demonstrated potent antitubercular activity comparable to established first-line antibiotics like ethambutol. The study highlighted that structural modifications significantly influenced biological activity, emphasizing the importance of electronic properties imparted by substituents like trifluoromethyl .

Research has indicated that compounds similar to (3-bromophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone may exert their effects through multiple mechanisms:

- Inhibition of ATP Synthase : Some sulfoximine derivatives have been shown to inhibit mitochondrial ATP synthase, leading to reduced ATP levels in cancer cells, which could enhance their sensitivity to chemotherapy .

- Selective Toxicity : The presence of the trifluoromethyl group has been associated with selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for (3-bromophenyl)(imino)(trifluoromethyl)-lambda⁶-sulfanone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a bromophenyl precursor with a trifluoromethyl-sulfanone moiety under controlled conditions. Key steps include:

- Nucleophilic substitution using bromophenyl derivatives and sulfinamide intermediates .

- Catalytic activation with palladium or copper catalysts for cross-coupling reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while inert atmospheres (N₂/Ar) prevent oxidation .

Optimization Strategies : - Use Design of Experiments (DoE) to screen temperature (80–120°C), stoichiometry, and catalyst loading.

- Monitor progress via thin-layer chromatography (TLC) and isolate products using column chromatography .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| 1 | BrC₆H₄NH₂, CF₃SO₂Cl | DMF | 100 | 65 | 92% |

| 2 | Pd(PPh₃)₄, K₂CO₃ | THF | 80 | 78 | 95% |

Q. What analytical techniques are most effective for characterizing the structural and functional properties of (3-bromophenyl)(imino)(trifluoromethyl)-lambda⁶-sulfanone?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d₆ to confirm imino (–N=) and sulfanone (–SO₂–) groups. Compare shifts with analogous sulfanones (e.g., δ 7.5–8.2 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected ~315 g/mol) and isotopic patterns from bromine .

- X-ray Diffraction (XRD) : Resolve crystal structure and bond angles, particularly for lambda⁶-sulfur configuration .

Q. Table 2: Key Characterization Parameters

| Technique | Parameters | Observed Data |

|---|---|---|

| ¹H NMR | 400 MHz, DMSO-d₆ | δ 8.1 (d, 2H, Ar–Br), δ 3.2 (s, 1H, –N=) |

| HRMS | ESI+ | m/z 315.978 [M+H]⁺ |

Q. How does the presence of bromophenyl and trifluoromethyl groups influence the compound’s stability under various storage conditions?

- Methodological Answer :

- Bromophenyl Group : Increases susceptibility to photodegradation. Store in amber vials at –20°C to prevent debromination .

- Trifluoromethyl Group : Enhances thermal stability but may hydrolyze under acidic conditions. Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

- Recommendations : Use desiccants and inert gas purging for long-term storage .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for sulfanone derivatives like (3-bromophenyl)(imino)(trifluoromethyl)-lambda⁶-sulfanone?

- Methodological Answer :

- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and time-kill assays to address potency discrepancies .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with bioactivity measurements .

- Structural-Activity Relationship (SAR) : Compare analogs (e.g., 4-bromophenyl or methylsulfanone variants) to isolate contributions of substituents .

Q. How can computational modeling predict the reactivity and interaction mechanisms of (3-bromophenyl)(imino)(trifluoromethyl)-lambda⁶-sulfanone with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrophilicity indices to predict nucleophilic attack sites on the sulfanone moiety .

- Molecular Dynamics (MD) : Simulate binding to enzyme active sites (e.g., cyclooxygenase-2) using docking software (AutoDock Vina) .

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and toxicity profiles .

Q. What methodologies enable scalable synthesis of (3-bromophenyl)(imino)(trifluoromethyl)-lambda⁶-sulfanone while maintaining stereochemical integrity?

- Methodological Answer :

- Continuous Flow Reactors : Improve reproducibility and scale-up yields (>80%) by optimizing residence time and mixing efficiency .

- Chiral Catalysts : Employ Ru-phosphine complexes to control imino group stereochemistry .

- In-line Analytics : Integrate FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.